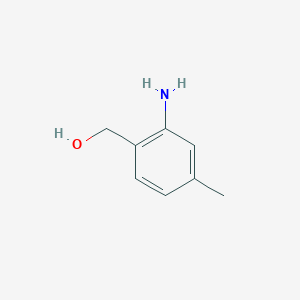

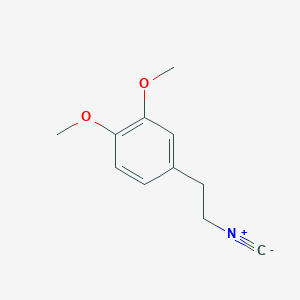

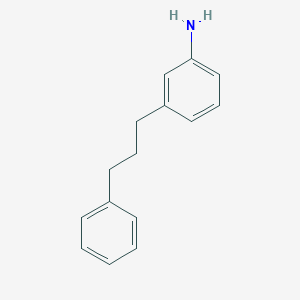

![molecular formula C9H15BrO2 B1267768 6-溴-1,4-二氧杂螺[4.6]十一烷 CAS No. 70562-63-9](/img/structure/B1267768.png)

6-溴-1,4-二氧杂螺[4.6]十一烷

描述

Synthesis Analysis

Synthesis of related dioxaspiro[5.5]undecane derivatives often involves regioselective deoxygenation strategies from precursor compounds derived from simple sugars like D-fructose, showcasing the compound's role in pheromone synthesis and organic chemistry (Cubero, Plaza López-Espinosa, & Castillo, 1992). Enantioselective syntheses, leveraging chiral sources and asymmetric catalysis, highlight the compound's significance in producing optically active forms (Tu, Moore, & Kitching, 1995).

Molecular Structure Analysis

Structural analyses through X-ray crystallography reveal the compound's complex spatial configuration. Studies on related compounds, such as 1,5-dioxaspiro[5.5] derivatives, underscore the intricate hydrogen bonding and 2D-net frameworks contributing to their stability and reactivity (Zeng, Wang, & Zhang, 2021). This detailed understanding aids in predicting the compound's chemical behavior and interactions.

Chemical Reactions and Properties

The reactivity of similar spiroketal structures, including 1,7-dioxaspiro[5.5]undecane derivatives, with various reagents highlights their versatility. For instance, bromination and subsequent dehydrobromination reactions elucidate the pathways for modifying spiroketal systems, offering insights into synthetic strategies for functionalization and derivatization (Lawson, Kitching, Kennard, & Byriel, 1993).

Physical Properties Analysis

Physical properties, including crystalline structure and thermodynamic characteristics, are crucial for understanding the compound's stability and behavior under various conditions. Investigations into related 1,5-dioxaspiro[5.5] derivatives showcase methodologies for determining such properties, contributing to a broader comprehension of spiroketals' physical aspects (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of 6-Bromo-1,4-dioxaspiro[4.6]undecane and its analogs, such as reactivity towards bromination and ability to undergo ring transformations, are foundational for their application in synthesis. The synthesis and functionalization routes, including ketalization and hydroformylation, underscore the compound's utility in constructing complex molecular architectures (Pardhasaradhi, Nair, Kumar, & Srinivas, 1998).

科学研究应用

1. 立体化学和合成

6-溴-1,4-二氧杂螺[4.6]十一烷属于更广泛的螺环醚类化合物,已被广泛研究其立体化学和合成方法。例如,对α-溴螺环醚的研究,其中包括6-溴-1,4-二氧杂螺[4.6]十一烷,侧重于理解它们的立体化学构型和反应,如脱溴反应和水合过程。这些研究对于开发类似obtusin和neoobtusin等含α-溴螺环醚代谢产物的合成途径至关重要(Lawson, Kitching, Kennard, & Byriel, 1993)。

2. 晶体结构和热力学

2021年,研究了1,5-二氧杂螺[5.5]十一烷衍生物与苯并咪唑基团的偶联物,突出了理解此类化合物的晶体结构和热力学性质的重要性。这些见解对于设计和合成具有潜在应用的新分子至关重要,包括在各个领域中的制药(Zeng, Wang, & Zhang, 2021)。

3. 在信息素合成中的应用

该化合物及其相关结构已被合成并研究其在昆虫信息素中的作用。例如,合成了一种相关化合物1,7-二氧杂螺[5.5]十一烷,以了解象甲和橄榄果蝇等昆虫的化学生态学。这项研究对于开发环保的害虫管理策略具有重要意义(Zhang et al., 1999)。

4. 在有机化学中的应用

对1,7-二氧杂螺[5.5]十一烷及其变体的研究为有机化学提供了宝贵的见解,特别是在不对称合成和螺环醚形成方面。这些化合物是使用诸如分子内Michael加成和氧硒化等各种方法合成的,有助于更广泛地理解有机合成机制(Iwata et al., 1985); (Uchiyama et al., 2001)。

属性

IUPAC Name |

6-bromo-1,4-dioxaspiro[4.6]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c10-8-4-2-1-3-5-9(8)11-6-7-12-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPUHWFXOULUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C2(CC1)OCCO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302136 | |

| Record name | 6-Bromo-1,4-dioxaspiro[4.6]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,4-dioxaspiro[4.6]undecane | |

CAS RN |

70562-63-9 | |

| Record name | 70562-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-1,4-dioxaspiro[4.6]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

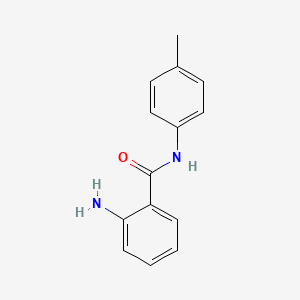

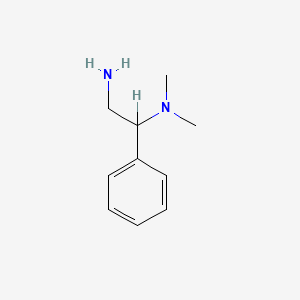

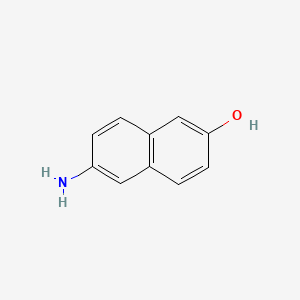

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)

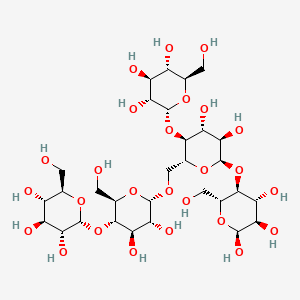

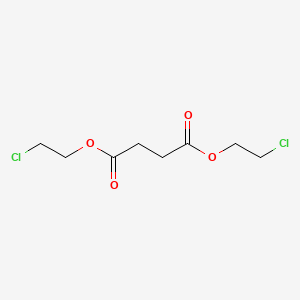

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)